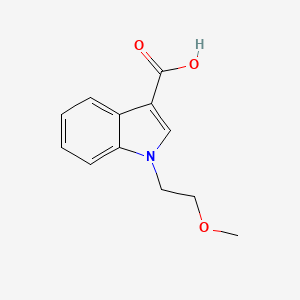

1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the third position of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of indole-3-carboxylic acid with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a dehydrating agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxyethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogenating agents or nucleophiles, can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methanol derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid and its derivatives are used in the synthesis of various biologically active compounds. Some specific applications include:

- Organic buffer: It can be used as an organic buffer in biology and biochemistry applications .

- Synthesis of Indole-2-carboxamides: Indole-2-carboxamides, derived from indole-3-carboxylic acid, have shown promise as alphavirus replication inhibitors . These compounds can protect against neuroadapted Sindbis virus infection in mice . Further development of these compounds has led to improved potency against western equine encephalitis virus (WEEV) and enhanced half-lives in mouse liver microsomes .

- Pharmaceutical research: Analogs of indole-2-carboxamides have been developed to improve drug exposure in plasma and brain . Modifications at the N1-indole position have been explored to enhance solubility and metabolic stability, which are critical factors in drug development .

- Synthesis of Trisubstituted 1H-Indole-3-carboxylic esters: It is used as a building block in the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters . These esters are important intermediates in the synthesis of complex indole derivatives with potential biological activities .

- Reaction with 4-ethoxyphenyl isocyanate: this compound can react with 4-ethoxyphenyl isocyanate in synthesis processes.

- Alphavirus Inhibitors: A study reported a series of indole-2-carboxamides as alphavirus replication inhibitors . One compound provided protection against neuroadapted Sindbis virus infection in mice . Further optimization led to a 10-fold increase in potency against WEEV and up to 40-fold increases in half-lives in mouse liver microsomes . Structural modifications were identified that reduced recognition by P-glycoprotein, a key efflux transporter at the blood-brain barrier, enhancing the potential for brain drug exposure .

- Trisubstituted Indole Synthesis: A new method for synthesizing 1,2,5-trisubstituted 1H-indole-3-carboxylic esters was developed . This method involves preparing imines and using them to create complex indole derivatives . Several methyl 1-substituted-2-methyl-5-nitro-1H-indole-3-carboxylates were synthesized and characterized, demonstrating the utility of this approach .

Wirkmechanismus

The mechanism of action of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid: Similar structure with a phenoxyethyl group instead of a methoxyethyl group.

1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid: Similar structure with the carboxylic acid group at the second position of the indole ring.

Uniqueness

1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biologische Aktivität

1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid is an indole derivative that has garnered interest in pharmacological research due to its diverse biological activities. Indole and its derivatives are known for various bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

- Anticancer Activity : Indole derivatives are frequently studied for their potential to inhibit cancer cell proliferation. Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .

- Antimicrobial Properties : The indole framework has been linked to antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to the ability of indoles to disrupt microbial cell membranes or interfere with metabolic pathways .

- Anti-inflammatory Effects : Indole derivatives have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory mediators. This property makes them potential candidates for treating inflammatory diseases .

- Antiviral Activity : Some studies suggest that indole derivatives can inhibit viral replication, particularly against HIV-1 integrase. The structural features of these compounds allow them to interact effectively with viral enzymes, thereby blocking the viral life cycle .

Anticancer Activity

A study conducted on a series of indole derivatives demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and the downregulation of Bcl-2 family proteins .

Antimicrobial Efficacy

In vitro tests revealed that this compound displayed broad-spectrum antimicrobial activity. For instance, it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Mechanisms

Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Antiviral Activity

The compound has been evaluated for its ability to inhibit HIV-1 integrase, a critical enzyme for viral replication. In a comparative study, it was found to have an IC50 value of 12 µM, indicating moderate potency. Structural modifications were suggested to enhance its efficacy further .

Data Tables

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-7-6-13-8-10(12(14)15)9-4-2-3-5-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSBCLSDWGBWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.